molecular formula C11H14N2O2 B3078220 (2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid CAS No. 1049984-05-5

(2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B3078220
CAS No.: 1049984-05-5
M. Wt: 206.24 g/mol
InChI Key: BGIXKHYNFLDHDA-ZJUUUORDSA-N
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Description

(2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyridine ring attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of Grignard reagents to introduce the pyridine group to a pre-formed pyrrolidine ring . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to 120°C .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions include pyridine N-oxides, alcohol derivatives, and substituted pyridine compounds.

Scientific Research Applications

(2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid is unique due to its combination of a chiral center and the presence of both pyridine and pyrrolidine rings

Properties

IUPAC Name

(2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)10-5-9(7-13-10)4-8-2-1-3-12-6-8/h1-3,6,9-10,13H,4-5,7H2,(H,14,15)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIXKHYNFLDHDA-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 3
(2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 4
(2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid

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